Linaclotide acetate

Übersicht

Beschreibung

Linaclotidacetat ist ein synthetisches 14-Aminosäure-Cyclopeptid, das hauptsächlich zur Behandlung verschiedener Arten von Verstopfung eingesetzt wird, einschließlich Reizdarmsyndrom mit Verstopfung, idiopathischer Verstopfung und funktioneller Verstopfung . Es ist ein Guanylatcyclase-C-Agonist, der die Wirkung endogener Peptide wie Guanylin und Uroguanylin nachahmt . Linaclotidacetat wurde erstmals am 30. August 2012 von der FDA zugelassen und hat seitdem in anderen Regionen, einschließlich Europa und Kanada, eine Zulassung erhalten .

Herstellungsmethoden

Linaclotidacetat wird mit Hilfe der Festphasenpeptidsynthese (SPPS) synthetisiert, einem Verfahren, das die sequentielle Zugabe von Aminosäuren zu einer wachsenden Peptidkette ermöglicht . Der Prozess umfasst die folgenden Schritte:

Lineare Peptidsynthese: Das lineare Peptid wird auf einem festen Harzuntergrund unter Verwendung geschützter Aminosäuren zusammengesetzt.

Spaltung und Entschützung: Das Peptid wird vom Harz abgespalten und entschützt, um das lineare Peptid zu erhalten.

Industrielle Produktionsmethoden umfassen die Skalierung des SPPS-Prozesses und die Optimierung der Reaktionsbedingungen, um Konsistenz und Ausbeute zu gewährleisten .

Vorbereitungsmethoden

Linaclotide acetate is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process involves the following steps:

Linear Peptide Synthesis: The linear peptide is assembled on a solid resin support using protected amino acids.

Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the linear peptide.

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Industrial production methods involve scaling up the SPPS process and optimizing reaction conditions to ensure consistency and yield .

Analyse Chemischer Reaktionen

Linaclotidacetat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Bildung von Disulfidbrücken zwischen Cysteinresten ist ein wichtiger Schritt bei der Synthese.

Substitution: Aminosäurereste können während der Synthese substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Luft und spezifische Schutzgruppen für Aminosäuren . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind das cyclische Peptid mit drei Disulfidbrücken, das für seine biologische Aktivität essentiell ist .

Wissenschaftliche Forschungsanwendungen

Linaclotidacetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es ist an der Produktion von Pharmazeutika beteiligt, die auf Magen-Darm-Erkrankungen abzielen.

Wirkmechanismus

Linaclotidacetat übt seine Wirkungen aus, indem es an Guanylatcyclase-C (GC-C)-Rezeptoren auf der luminalen Oberfläche von intestinalen Epithelzellen bindet und diese aktiviert . Diese Aktivierung führt zu einem Anstieg des intrazellulären und extrazellulären Gehalts an cyclischem Guanosinmonophosphat (cGMP) . Erhöhte cGMP-Spiegel stimulieren die Sekretion von Chlorid und Bicarbonat in das Darmlumen über den CFTR-Ionenkanal (cystic fibrosis transmembrane conductance regulator), was zu einer erhöhten Darmlumenflüssigkeit und beschleunigtem Transit führt . Darüber hinaus reduziert erhöhtes extrazelluläres cGMP die Aktivität von Schmerzrezeptoren, wodurch Bauchschmerzen gelindert werden .

Wirkmechanismus

Linaclotide acetate exerts its effects by binding to and activating guanylate cyclase-C (GC-C) receptors on the luminal surface of intestinal epithelial cells . This activation leads to an increase in intracellular and extracellular cyclic guanosine monophosphate (cGMP) levels . Elevated cGMP levels stimulate the secretion of chloride and bicarbonate into the intestinal lumen via the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, resulting in increased intestinal fluid and accelerated transit . Additionally, increased extracellular cGMP reduces the activity of pain-sensing nerves, alleviating abdominal pain .

Vergleich Mit ähnlichen Verbindungen

Linaclotidacetat ist strukturell verwandt mit endogenen Peptiden wie Guanylin und Uroguanylin, die ebenfalls GC-C-Rezeptoren aktivieren . Linaclotidacetat ist einzigartig in seiner hohen Potenz und Selektivität für GC-C, was es besonders effektiv für die Behandlung von Verstopfungsstörungen macht . Zu ähnlichen Verbindungen gehören:

Uroguanylin: Ein endogenes Peptid, das GC-C aktiviert, aber weniger potent als Linaclotidacetat ist.

Die einzigartige Struktur und die hohe Selektivität von Linaclotidacetat für GC-C machen es zu einem wertvollen therapeutischen Mittel bei Magen-Darm-Erkrankungen.

Biologische Aktivität

Linaclotide acetate is a synthetic peptide primarily used in the treatment of gastrointestinal disorders, particularly chronic constipation and irritable bowel syndrome with constipation (IBS-C). This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Linaclotide functions as a high-affinity agonist of guanylate cyclase-C (GC-C), an enzyme located on the luminal surface of intestinal epithelial cells. The binding of linaclotide to GC-C leads to:

- Increased cGMP Levels : Activation of GC-C results in elevated levels of cyclic guanosine monophosphate (cGMP), which activates cGMP-dependent protein kinase II (PKG-II).

- Chloride and Bicarbonate Secretion : PKG-II phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel, enhancing chloride and bicarbonate secretion into the intestinal lumen while inhibiting sodium absorption. This process increases intestinal fluid secretion and accelerates gastrointestinal transit .

2. Pharmacokinetics

Linaclotide is characterized by:

- Low Oral Bioavailability : Approximately 0.1%, indicating that its effects are predominantly local rather than systemic .

- Stability in Acidic Environments : Linaclotide remains stable in the stomach's acidic conditions, allowing it to exert its effects in the intestines .

- Metabolism : In the small intestine, linaclotide is metabolized into an active metabolite (MM-419447), which retains its pharmacological activity .

3.1 Case Studies and Clinical Trials

Numerous studies have evaluated the efficacy of linaclotide:

- Post-operative Ileus and Opiate-Induced Constipation : In rat models, linaclotide significantly accelerated intestinal transit compared to control groups, demonstrating its potential utility in treating post-operative ileus and constipation induced by opioids .

- Chronic Constipation and IBS-C : A multicenter study involving patients with treatment-resistant chronic constipation or IBS-C showed significant improvements in bowel movement frequency and quality of life scores after 12 weeks of linaclotide treatment at a daily dosage of 500 μg. Key results included:

3.2 Summary of Key Findings

| Study Type | Outcome Measure | Result |

|---|---|---|

| Rat Model Study | Intestinal Transit | Significant acceleration with linaclotide (p ≤ 0.01) |

| Multicenter Clinical Trial | JPAC-QOL Score Change | -0.89 ± 0.721 (p < 0.001) |

| Spontaneous Bowel Movements | Increased by 2.70 ± 7.254 times (p < 0.01) | |

| Complete SBM Frequency | Increased by 2.81 ± 5.254 times (p < 0.001) |

4. Safety Profile

The safety profile of linaclotide has been assessed extensively:

Eigenschaften

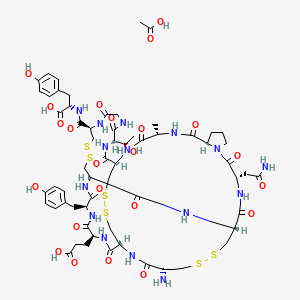

IUPAC Name |

acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFNVZFWXXEJKL-YZDVLOIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H83N15O23S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583223 | |

| Record name | PUBCHEM_16158207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851199-60-5 | |

| Record name | PUBCHEM_16158207 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.